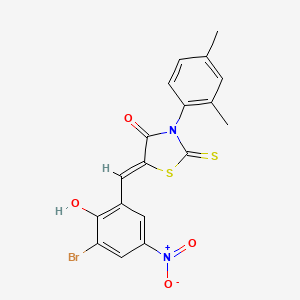![molecular formula C14H25NO4 B5121295 hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as HMA and is a member of the aziridine family of compounds. HMA is a synthetic compound that has been developed to mimic the structure and function of natural compounds found in the body.
Mecanismo De Acción
HMA works by targeting cells that overexpress certain proteins, such as folate receptors. Once inside the cell, HMA undergoes hydrolysis and releases the active drug. This targeted delivery system allows for higher concentrations of the drug to be delivered to cancer cells while minimizing the effects on healthy cells.
Biochemical and Physiological Effects:
Studies have shown that HMA has a low toxicity profile and is well-tolerated in animal models. HMA has been shown to have a high degree of stability in biological fluids and can effectively deliver drugs to tumor cells. Additionally, HMA has been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using HMA in lab experiments is its ability to deliver drugs to specific cells or tissues. This targeted delivery system allows for more precise control over drug dosages and reduces the risk of adverse side effects. However, the synthesis of HMA can be a complex and time-consuming process, which may limit its widespread use in research.
Direcciones Futuras
There are several potential future directions for research involving HMA. One area of interest is the development of new prodrugs that can be delivered using HMA as a carrier. Additionally, further research is needed to fully understand the mechanisms of action of HMA and its potential applications in the treatment of autoimmune diseases. Finally, the development of more efficient and cost-effective synthesis methods for HMA may increase its availability for use in biomedical research.
Métodos De Síntesis
The synthesis of HMA involves the reaction between 1-(methoxycarbonyl)propylamine and hexyl isocyanate. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is purified through a series of steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
HMA has been extensively studied for its potential applications in biomedical research. One of the primary areas of interest is its use as a prodrug for cancer therapy. HMA has been shown to be effective in delivering anticancer drugs to tumor cells, resulting in reduced toxicity and increased efficacy.
Propiedades
IUPAC Name |
hexyl 1-(1-methoxy-1-oxobutan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-4-6-7-8-9-19-14(17)12-10-15(12)11(5-2)13(16)18-3/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATMUZOFWQFISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CN1C(CC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 1-(1-methoxy-1-oxobutan-2-yl)aziridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-[2-(3-methylphenoxy)ethyl]dicarbonotrithioic diamide](/img/structure/B5121213.png)
![4-benzyl-1-[3-(benzyloxy)benzyl]piperidine](/img/structure/B5121214.png)
![4-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5121222.png)
![1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5121229.png)
![2-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5121231.png)
![2-amino-4-(4-biphenylyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5121236.png)
![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)
![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)